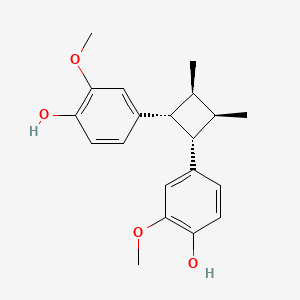
Endiandrin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endiandrin B, also known as this compound, is a useful research compound. Its molecular formula is C20H24O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Endiandrin B was isolated and characterized through extensive spectroscopic analyses, including single crystal X-ray crystallography. Its structure has been confirmed to be a cyclobutane lignan, which is significant in understanding its biological activities and potential therapeutic effects .
Cytotoxicity Studies
One of the primary applications of this compound is its evaluation for cytotoxic properties against cancer cells. In studies conducted on human lung carcinoma cells (A549), this compound demonstrated notable cytotoxicity, although its potency was less than that of other compounds like (-)-dihydroguaiaretic acid . The cytotoxic evaluation is crucial for assessing its viability as an anticancer agent.
Cytotoxicity Data Table
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| (-)-Dihydroguaiaretic acid | A549 | 7.49 |
Pharmacological Applications
This compound's pharmacological applications extend beyond cytotoxicity. Research indicates that it may interact with various biological pathways, potentially influencing processes such as inflammation and cellular signaling.
Case Studies and Research Findings
Several studies have explored the broader implications of lignans from Endiandra anthropophagorum, including:
- Cancer Research : The isolation of this compound alongside other lignans has led to investigations into their collective effects on various cancer cell lines. These studies aim to establish a clearer understanding of how these compounds can be harnessed in cancer therapies .
- Natural Product Chemistry : The exploration of lignans like this compound contributes to the field of natural product chemistry, emphasizing the importance of plant-derived compounds in drug discovery and development .
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[(1R,2S,3R,4S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylcyclobutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |
Clé InChI |
QDBUCXMBHJMGCN-JARDSOJUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H]([C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
SMILES canonique |
CC1C(C(C1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Synonymes |
endiandrin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















